N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C25H26FN7O and its molecular weight is 459.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
Researchers have synthesized novel compounds related to the chemical structure of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide, showing significant cytotoxic activity against several tumor cell lines. These compounds exhibited potent antitumor activity, highlighting their potential as therapeutic agents in cancer treatment (Naito et al., 2005).
Antimicrobial and Antibacterial Evaluation
Some derivatives have been evaluated for their in vitro antimicrobial activity against resistant Gram-positive and Gram-negative bacteria. The results indicated that these compounds have lower MIC values compared to standard treatments like linezolid, suggesting their potential as new antibacterial agents (Varshney et al., 2009).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect using the MTT assay method against four human cancer cell lines. Some compounds showed promising activity, indicating their potential as anticancer agents (Mallesha et al., 2012).
Exploration of Peripheral Benzodiazepine Receptor (PBR) Ligands
Research into the peripheral benzodiazepine receptor (PBR) ligands led to the synthesis of novel pyrazolo[1,5-a]pyrimidines, closely related to known compounds, displaying subnanomolar affinity for PBR. These studies underline the role of these compounds in neuroinflammatory processes and their potential in imaging studies related to neurodegenerative disorders (Damont et al., 2015).
Development of Uroselective Alpha 1-Adrenoceptor Antagonists
Novel arylpiperazines were identified as alpha 1-adrenoceptor subtype-selective antagonists, indicating their potential application in treating conditions related to the lower urinary tract. These compounds showed promising selectivity and affinity, paving the way for new therapeutic options (Elworthy et al., 1997).
作用機序
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It has been found to be more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these pathways, leading to downstream effects that can influence various cellular processes .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleoside transport . This can have various molecular and cellular effects, depending on the specific roles of ENTs in different cell types .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 . .
特性
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O/c26-20-6-8-21(9-7-20)31-12-14-32(15-13-31)24-22-17-30-33(25(22)29-18-28-24)11-10-27-23(34)16-19-4-2-1-3-5-19/h1-9,17-18H,10-16H2,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXAXRSQFHXHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。